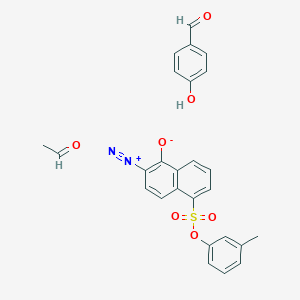![molecular formula C5H7N5O B576072 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one CAS No. 169511-84-6](/img/structure/B576072.png)
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is a heterocyclic compound that belongs to the class of pyrazolotriazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with 1,3-diketones or their equivalents, followed by cyclization to form the pyrazolotriazole ring system. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolotriazoles and related heterocyclic systems, such as:
- 4,5-Dihydropyrazolo[3,4-f]quinazolines
- 6-Allylamino-4,5-dihydropyrazolo[3,4-d]pyrimidines
Uniqueness
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one is unique due to its specific substitution pattern and the resulting electronic and steric properties.
Properties
CAS No. |
169511-84-6 |
|---|---|
Molecular Formula |
C5H7N5O |
Molecular Weight |
153.145 |
IUPAC Name |
4,5-dimethyl-6aH-pyrazolo[3,4-d]triazol-6-one |
InChI |
InChI=1S/C5H7N5O/c1-9-4-3(6-8-7-4)5(11)10(9)2/h3H,1-2H3 |
InChI Key |
FTVAVBRRIXTKBF-UHFFFAOYSA-N |
SMILES |
CN1C2=NN=NC2C(=O)N1C |
Synonyms |
Pyrazolo[3,4-d]-1,2,3-triazol-6(1H)-one, 4,5-dihydro-4,5-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(4-methyl-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B576002.png)
![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)




